Quinofumelin is synthesized from quinoline derivatives and is categorized under the class of fungicides. It has been specifically noted for its effectiveness against pathogens such as Fusarium graminearum and Pyricularia oryzae, which are responsible for significant crop diseases like Fusarium head blight and rice blast, respectively. The compound's structure allows it to target specific enzymes within fungal cells, making it a promising candidate for agricultural applications .
The synthesis of quinofumelin involves several key chemical reactions. The primary method includes the reaction of 2-chloro-1-methylpyridinium iodide with 3-aminoquinoline in the presence of triethylamine and 1-methylcyclohexanecarboxylic acid. This reaction occurs in dichloromethane at room temperature and requires stirring for approximately three hours. Following this, the mixture is poured into ice water, extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and purified using silica gel chromatography .
Another synthesis route involves the use of thionyl chloride with quinoline-3-carboxylic acid, followed by reaction with 1-benzylcyclohexylamine in pyridine. This method also emphasizes purification through similar techniques as mentioned above .
Quinofumelin's molecular structure can be described as a pyrimidine derivative with specific functional groups that enhance its antifungal activity. The compound's structure includes a quinoline moiety, which contributes to its ability to inhibit dihydroorotate dehydrogenase.
The detailed molecular structure facilitates its interaction with target enzymes within fungal cells, allowing for effective inhibition of growth and spore germination .
Quinofumelin participates in several chemical reactions primarily related to its antifungal activity. Its main reaction mechanism involves the inhibition of dihydroorotate dehydrogenase. This enzyme catalyzes the conversion of dihydroorotate to orotate in the pyrimidine biosynthesis pathway.
The mechanism of action of quinofumelin primarily revolves around its inhibitory effect on dihydroorotate dehydrogenase. This enzyme is pivotal in both the de novo synthesis pathway for pyrimidines and the salvage pathway that recycles nucleotides from nucleic acids.
Quinofumelin exhibits several notable physical and chemical properties that contribute to its functionality as a fungicide:
These properties are crucial for its application in agricultural settings where stability and solubility can affect efficacy during formulation and application processes .
Quinofumelin has diverse applications primarily in agriculture due to its antifungal properties:
Quinofumelin exerts its fungicidal activity through potent and selective inhibition of Class 2 dihydroorotate dehydrogenase (DHODHII), a key enzyme in the de novo pyrimidine biosynthesis pathway. This mitochondrial membrane-bound enzyme catalyzes the oxidation of dihydroorotate to orotate, a committed step in uridine monophosphate (UMP) synthesis. Biochemical assays reveal exceptional inhibitory potency against Fusarium graminearum DHODHII (FgDHODHII), with half-maximal inhibitory concentration (IC50) values in the nanomolar range (2.8 nM) [2] [3]. Crucially, quinofumelin demonstrates profound species selectivity, exhibiting negligible inhibition (>100 µM IC50) against human DHODH (HsDHODH) [2] [6]. This selectivity ratio (>35,000-fold) is attributed to critical structural differences within the ubiquinone-binding pocket of fungal versus mammalian enzymes. Fungal DHODHII possesses a more compact hydrophobic pocket lined with residues like Ala59 and Phe64 (Pyricularia oryzae numbering), which optimally accommodates quinofumelin's difluoro-dimethyl-dihydroisoquinolinylquinoline structure. In contrast, the larger and more polar human ubiquinone-binding site impedes high-affinity binding [2] [6].
Table 1: Inhibitory Activity and Selectivity Profile of Quinofumelin
Enzyme Source | IC50 Value | Selectivity Ratio (vs. PoDHODHII) | Key Structural Determinants of Selectivity |
---|---|---|---|
Pyricularia oryzae (PoDHODHII) | 2.8 nM | 1 | Compact hydrophobic pocket (Ala59, Phe64, Ile25, Leu46) |
Homo sapiens (HsDHODH) | >100 µM | >35,714 | Larger polar pocket (Tyr356, Gln47, Arg136) |
Fusarium graminearum (FgDHODHII)* | ~3.1 nM* | ~1* | Similar to PoDHODHII (Conserved binding site) |
*Estimated based on homologous enzyme data [2] [4] [6]
Transcriptome analysis of F. graminearum exposed to sub-lethal quinofumelin concentrations (EC50) reveals a targeted disruption of the pyrimidine biosynthesis pathway (PBP). RNA-Seq data identifies 234 significantly differentially expressed genes (DEGs), with pronounced downregulation of core de novo pyrimidine synthesis genes [4] [7] [9]. Key repressed genes include:
Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis confirms significant enrichment of DEGs within "Pyrimidine metabolism" (p<0.001) and related pathways like "Alanine, aspartate, and glutamate metabolism" [4] [9]. Concurrently, genes encoding salvage pathway enzymes (e.g., uridine kinase, uracil phosphoribosyltransferase) exhibit significant upregulation (2.5-3.5 fold), indicating a compensatory cellular response to overcome de novo pathway blockade [7] [9]. Principal Component Analysis (PCA) demonstrates clear separation between treated and control samples (PC1=45.59%, PC2=16.98%), confirming the profound transcriptional impact of DHODHII inhibition [4].
Table 2: Key Transcriptional Changes in F. graminearum Pyrimidine Pathway Genes Induced by Quinofumelin
Gene Identifier | Gene Name/Function | Log2(Fold Change) | Regulation | Pathway Step |
---|---|---|---|---|
FGSG_02037 | Carbamoyl-phosphate synthase (CPA2) | -2.07 | Down | Carbamoyl phosphate synthesis |
FGSG_06789 | Aspartate transcarbamylase (PYRBI) | -1.81 | Down | Carbamoyl aspartate formation |
FGSG_02345 | Dihydroorotase (PYRIII) | -1.63 | Down | Dihydroorotate production |
FGSG_09901 | Dihydroorotate DH (PYR4/DHODHII) | -2.49 | Down | Dihydroorotate → Orotate |
FGSG_01234 | Orotidine 5'-P decarboxylase (PYR6) | -2.00 | Down | OMP → UMP |
FGSG_05432 | Uridine kinase (UDK) | +1.74 | Up | Salvage: Uridine → UMP |
FGSG_08761 | Uracil phosphoribosyltransferase (UPRT) | +1.85 | Up | Salvage: Uracil → UMP |
Metabolomic profiling corroborates the transcriptomic data, revealing significant accumulation of pyrimidine pathway intermediates upstream of DHODHII and depletion of downstream products. Liquid Chromatography-Mass Spectrometry (LC-MS) analysis identifies 943 differentially accumulated metabolites (DAMs) in quinofumelin-treated F. graminearum [4] [9]. Key signatures include:
Table 3: Metabolomic Changes and Functional Rescue by Pyrimidine Precursors
Metabolite | Fold Change (Treated vs. Control) | Pathway Location | Rescue of Growth Inhibition by Exogenous Supply? |
---|---|---|---|
Dihydroorotate | +8.7 | Upstream of DHODHII | No |
Carbamoyl aspartate | +5.2 | Upstream of DHODHII | No |
Orotate | -6.8 | Downstream of DHODHII | No |
UMP | -5.5 | Downstream of DHODHII | Yes |
UDP-glucose | -4.2 | Derived from UTP/UDP | Yes (Indirectly via UMP/uridine/uracil) |
CTP | -4.0 | Derived from UTP | Yes (Indirectly via UMP/uridine/uracil) |
Uridine | Not significantly changed | Salvage Pathway Entry Point | Yes |
Uracil | Not significantly changed | Salvage Pathway Entry Point | Yes |
Computational and biophysical studies elucidate the high-affinity interaction between quinofumelin and FgDHODHII. Homology modeling based on P. oryzae DHODHII (PoDHODHII, PDB templates) followed by molecular docking positions quinofumelin deep within the ubiquinone-binding tunnel near the enzyme's FMN cofactor [2] [4] [6]. Critical interactions stabilizing the complex include:
Genetic validation confirms DHODHII as the essential and primary target of quinofumelin. Targeted gene deletion of FgPYR4 (encoding FgDHODHII) in F. graminearum is lethal under standard culture conditions, demonstrating the enzyme's indispensability for viability when pyrimidine salvage precursors are absent [4] [7] [9]. This lethal phenotype mirrors the effect of high-dose quinofumelin treatment in wild-type strains. Crucially, growth of the ΔFgPYR4 null mutant is fully rescued on media supplemented with UMP, uridine, or uracil, confirming that the sole defect is pyrimidine auxotrophy [4] [9]. Recombinant complementation experiments provide definitive proof-of-target:
Table 4: Functional Characterization of FgDHODHII and Complementation in Mutants
Strain / Genotype | Viability on Minimal Medium | Quinofumelin Sensitivity (EC50) | Pathogenicity on Host Plants | Rescue by UMP/Uridine/Uracil |
---|---|---|---|---|
Wild-type F. graminearum | Viable | ~0.019 µg/mL (Mycelial) | Virulent | Not Required |
ΔFgPYR4 Null Mutant | Lethal | N/A | Non-pathogenic | Yes (Fully rescued) |
ΔPoPYR4 + PoPYR4 (Complemented) | Viable | <0.01 ppm (Highly Sensitive) | Virulent | Not Required |
ΔPoPYR4 + ΔN-HsDHODH (Human) | Viable | >1 ppm (Resistant) | Virulent | Not Required |
Wild-type + Quinofumelin (EC50) | Inhibited growth | Applied concentration | Inhibited | Yes (Growth restored) |
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